3-Amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one: Structural Dynamics, Synthesis, and Pharmacological Profiling
3-Amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one: Structural Dynamics, Synthesis, and Pharmacological Profiling
Executive Summary
Quinazolin-4(3H)-ones represent a "privileged" scaffold in medicinal chemistry, exhibiting broad-spectrum biological activities including anticancer, antimicrobial, and photodynamic properties[1]. The specific derivative, 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one , integrates a reactive N-amino nucleophilic center with an electron-rich 3-methoxyphenyl moiety at the C2 position. This technical guide provides a comprehensive synthesis of its structural properties, mechanistic pathways, and analytical characterization, designed for researchers in drug development and synthetic organic chemistry.
Structural and Chemical Properties
The molecular architecture of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one (
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The Quinazolinone Core: A planar, bicyclic heteroaromatic system that facilitates
stacking interactions with DNA base pairs or aromatic residues in protein binding pockets[1][2]. -
The 3-Amino Group (-NH₂): Positioned at N3, this primary amine is a crucial functional handle. It acts as both a hydrogen bond donor and a highly reactive site for further derivatization (e.g., forming Schiff bases, amides, or undergoing lithiation)[1][2].
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The 2-(3-Methoxyphenyl) Substituent: The meta-methoxy group provides unique steric and electronic effects. The oxygen lone pairs can participate in weak hydrogen bonding, while the phenyl ring occupies hydrophobic pockets in target receptors.
Synthetic Methodology & Mechanistic Pathways
The synthesis of 3-amino-2-arylquinazolin-4(3H)-ones classically follows a robust two-step sequence via a benzoxazinone intermediate[1][3].
Mechanism of Action:
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Acylation and Cyclodehydration: Anthranilic acid is acylated with 3-methoxybenzoyl chloride to yield the corresponding N-aroyl derivative. Subsequent treatment with acetic anhydride drives cyclodehydration[3]. Causality: Acetic anhydride acts as both the solvent and the dehydrating agent, abstracting water to thermodynamically drive the cyclization, forming the highly electrophilic 2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one[3].
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Hydrazinolysis (Ring Opening/Closure): The benzoxazinone is subjected to hydrazine hydrate. Causality: Hydrazine, benefiting from the alpha-effect, is an exceptionally potent nucleophile. It attacks the C4 carbonyl of the benzoxazinone, leading to ring opening. Subsequent intramolecular condensation between the newly formed hydrazide and the imine carbon results in the thermodynamically stable 3-aminoquinazolin-4(3H)-one core[2].
Figure 1: Step-by-step synthetic workflow for 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one.
Experimental Protocols: A Self-Validating System
To ensure high fidelity and yield, the following protocol incorporates strict in-process controls (IPCs) to validate each phase of the synthesis[3].
Step 1: Synthesis of 2-(3-methoxyphenyl)-4H-3,1-benzoxazin-4-one
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Reaction: Dissolve 10 mmol of anthranilic acid in 15 mL of anhydrous pyridine. Cool the vessel to 0°C. Dropwise add 11 mmol of 3-methoxybenzoyl chloride. Stir at room temperature for 2 hours.
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Cyclization: Add 10 mL of acetic anhydride. Reflux the mixture at 130°C for 3-4 hours[3].
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Validation (IPC): Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The disappearance of the highly polar anthranilic acid spot indicates complete conversion[3].
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Workup: Pour the hot mixture into 100 mL of crushed ice. Causality: Rapid cooling and aqueous dilution precipitate the hydrophobic benzoxazinone while rapidly hydrolyzing excess acetic anhydride, preventing unwanted degradation of the intermediate[3]. Filter, wash with cold water, and dry.
Step 2: Synthesis of 3-amino-2-(3-methoxyphenyl)quinazolin-4(3H)-one
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Reaction: Suspend 5 mmol of the benzoxazinone intermediate in 20 mL of absolute ethanol[3].
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Nucleophilic Attack: Add 15 mmol (3 equivalents) of hydrazine hydrate (80%)[2]. Causality: A stoichiometric excess of hydrazine ensures complete conversion and suppresses the formation of bis-quinazolinone dimers, which can occur if the intermediate reacts with the final product.
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Reflux: Heat the mixture to reflux (78°C) for 3-4 hours[2][3].
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Validation (IPC): TLC monitoring (CHCl₃:MeOH 9:1) will show the emergence of a new, highly UV-active spot (the final product)[3].
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Purification: Concentrate the solvent under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure crystals[2][3].
Analytical Characterization Data
Proper structural elucidation requires orthogonal analytical techniques. The table below summarizes the expected quantitative data for this specific derivative, extrapolated from standardized 3-amino-2-arylquinazolin-4(3H)-one profiles[1][4].
| Analytical Technique | Parameter / Signal | Assignment / Interpretation |
| ¹H-NMR (DMSO-d₆) | N3-NH₂ protons (exchangeable with D₂O) | |
| ¹H-NMR (DMSO-d₆) | -OCH₃ (Methoxy protons) | |
| ¹H-NMR (DMSO-d₆) | Aromatic protons (Quinazolinone + Phenyl) | |
| FT-IR (ATR) | ~3320, 3210 cm⁻¹ | N-H stretching (Primary amine) |
| FT-IR (ATR) | ~1675 cm⁻¹ | C=O stretching (Quinazolinone carbonyl) |
| FT-IR (ATR) | ~1605 cm⁻¹ | C=N stretching (Imine core) |
| LC-MS (ESI+) | m/z 268.10 [M+H]⁺ | Molecular ion peak confirming |
| UV-Vis (EtOH) |
Biological Applications & Pharmacophore Modeling
Quinazolinones are highly versatile synthons for drug development[1]. The 3-amino-2-aryl derivatives are extensively utilized due to their ability to interact with multiple biological targets.
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DNA Photo-Disruption: Research indicates that specific 3-amino-2-alkyl/aryl quinazolin-4(3H)-ones exhibit photo-activity towards plasmid DNA under UV irradiation[1]. The planar quinazolinone core intercalates into DNA, while photo-activation triggers reactive oxygen species (ROS) generation, making them candidates for photodynamic therapeutics[1].
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Kinase Inhibition: The structural topology mimics the adenine ring of ATP. The N3-amino group can act as a critical hydrogen bond donor to the hinge region of various kinases, while the 3-methoxyphenyl group projects into the hydrophobic selectivity pocket[4].
Figure 2: Pharmacophoric interactions of the quinazolinone derivative with biological targets.
References
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Title: Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies Source: MDPI URL: [Link]
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Title: Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors Source: PMC - NIH URL: [Link]
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Title: Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one Source: PMC - NIH URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 3-(arylamino) quinazoline-2,4(1H,3H)-dione derivatives via TBHP/I2: Molecular docking, MD simulation, DFT, and pharmacological evaluation as MTH1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
